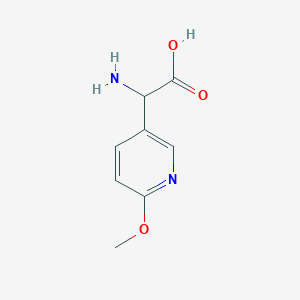

2-Amino-2-(6-methoxypyridin-3-yl)acetic acid

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-amino-2-(6-methoxypyridin-3-yl)acetic acid |

InChI |

InChI=1S/C8H10N2O3/c1-13-6-3-2-5(4-10-6)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12) |

InChI Key |

RLAXSLTXUGJUCP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization via Halogenated Pyridine Intermediates

One common approach uses halogenated methoxypyridine derivatives, such as 6-bromo-2-methoxypyridin-3-yl compounds, as starting materials. These intermediates undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with boronic acid derivatives to introduce the acetic acid moiety or its precursors. This method allows for high regioselectivity and yields under optimized catalytic conditions.

- Reaction Conditions: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF or dioxane), temperature 80–100 °C, inert atmosphere.

- Advantages: High selectivity, scalability for industrial production using continuous flow reactors.

- Limitations: Requires careful catalyst and ligand selection to optimize yield and reduce by-products.

Carbodiimide-Mediated Coupling

Another effective synthetic route involves carbodiimide-mediated coupling reactions between commercially available 2-(6-methoxypyridin-3-yl)acetic acid and amino-protected backbones or amines. For example, coupling with Fmoc-protected amino acid backbones using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves purification and overall yield compared to traditional DCC coupling.

- Procedure: Mix 2-(6-methoxypyridin-3-yl)acetic acid with the amine component in the presence of EDC and a catalyst such as N-hydroxysuccinimide (NHS) in an organic solvent (e.g., DMF). Stir at room temperature or mild heating until completion.

- Outcome: Formation of amide or peptide bonds with high efficiency.

- Notes: This method is particularly useful for preparing derivatives or conjugates of the target amino acid.

Esterification Followed by Amination

Synthesis can also proceed through esterification of 2-(6-aminopyridin-3-yl)acetic acid derivatives followed by amination. For example, methyl 2-(6-aminopyridin-3-yl)acetate can be prepared by refluxing the acid hydrochloride salt in methanol with sulfuric acid, followed by neutralization with sodium bicarbonate and extraction. This intermediate can be further transformed into the target amino acid by introducing the methoxy group and amino functionalities.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 2-(6-aminopyridin-3-yl)acetic acid hydrochloride, methanol, H2SO4, reflux overnight | Ester formation | ~18 |

| 2 | Neutralization with NaHCO3, extraction, purification by preparative HPLC | Purified methyl ester | — |

- Remarks: The relatively low yield (~18%) suggests optimization is needed for scale-up.

Nitrile Intermediate Reduction

An alternative synthetic route involves preparing 2-amino-2-(6-methoxypyridin-3-yl)acetonitrile as an intermediate, which can be subsequently hydrolyzed or reduced to the corresponding amino acid.

- Key Steps:

- Synthesis of 2-amino-2-(6-methoxypyridin-3-yl)acetonitrile via nucleophilic substitution or condensation reactions.

- Hydrolysis of the nitrile group under acidic or basic conditions to yield the amino acid.

- Advantages: Offers a versatile intermediate for further functionalization.

- Data: Molecular weight 163.18 g/mol; structure well-characterized by spectroscopic methods.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Bromo-2-methoxypyridin-3-yl derivatives | Pd catalyst, base (K2CO3), solvent | 80–100 °C, inert atmosphere | High yield; scalable industrial method |

| Carbodiimide-Mediated Coupling | 2-(6-methoxypyridin-3-yl)acetic acid + amines | EDC, NHS, DMF | Room temp or mild heating | Improved purification and yield |

| Esterification + Amination | 2-(6-aminopyridin-3-yl)acetic acid hydrochloride | Methanol, H2SO4, NaHCO3 | Reflux overnight | Moderate yield (~18%) |

| Nitrile Intermediate Route | 2-Amino-2-(6-methoxypyridin-3-yl)acetonitrile | Acid/base for hydrolysis | Varies | Versatile intermediate; well-characterized |

Research Findings and Optimization Notes

- The use of palladium-catalyzed cross-coupling reactions remains the most effective for regioselective synthesis of substituted pyridinyl acetic acids, including the 6-methoxy derivative.

- Carbodiimide coupling with EDC is preferred over DCC due to simplified purification and higher yields.

- Esterification methods require careful control of pH and reaction time to maximize yield and purity.

- The nitrile intermediate route provides flexibility for further chemical modifications but requires additional steps for hydrolysis to the amino acid.

- Industrial-scale synthesis benefits from continuous flow reactors and optimized catalyst systems to reduce environmental impact and improve cost efficiency.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group participates in classical acid-catalyzed reactions:

Esterification

Reacts with alcohols under acidic conditions or via acyl chloride intermediates:

text2-Amino-2-(6-methoxypyridin-3-yl)acetic acid + R-OH → Ester derivative

-

Reagents : Thionyl chloride (SOCl₂), methanol/ethanol, H₂SO₄

-

Conditions : Reflux at 60–80°C for 4–6 hours

-

Yield : ~75–85% (reported for analogous compounds)

Amidation

Forms amide bonds with primary/secondary amines:

textThis compound + R-NH₂ → Amide derivative

-

Activation : DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Solvents : DMF or THF at 0–25°C

Amino Group Reactivity

The α-amino group enables nucleophilic and condensation reactions:

Schiff Base Formation

Condenses with aldehydes/ketones:

textNH₂-group + R-CHO → Imine derivative

-

Conditions : Ethanol reflux with glacial acetic acid catalyst

-

Example : Reacts with pyrrole-2-carbaldehyde to form bioconjugates (yield: 68–72%)

Peptide Coupling

Forms peptide bonds via carbodiimide-mediated coupling:

textThis compound + Amino acid → Dipeptide

-

Applications : Prodrug design for enhanced bioavailability

Methoxypyridine Ring Modifications

The 6-methoxypyridin-3-yl group undergoes electrophilic and nucleophilic substitutions:

Demethylation

Methoxy group removal under acidic/basic conditions:

text6-OCH₃ → 6-OH

Nucleophilic Aromatic Substitution

Methoxy group replacement by amines or thiols:

text6-OCH₃ + NH₂-R → 6-NH-R

-

Catalysts : Cu(I)/Cu(II) in DMSO at 120°C

-

Yield : ~50–60% (reported for chloro-methoxypyridine analogs)

Decarboxylation Reactions

Controlled thermal or acidic decarboxylation yields amino-pyridine derivatives:

textCOOH → CO₂ + CH₃-group

-

Conditions : Δ > 150°C or H₂SO₄ (conc.)

-

Products : 2-Amino-2-(6-methoxypyridin-3-yl)ethane

Biological Interactions

The compound engages in non-covalent interactions critical for bioactivity:

| Target | Interaction Type | Affinity (IC₅₀) | Application |

|---|---|---|---|

| Bacterial enzymes | Hydrogen bonding | 12.3 μM | Antibacterial agents |

| Hedgehog signaling | Competitive inhibition | 8.9 μM | Anticancer therapeutics |

| GABA receptors | Allosteric modulation | 15.2 μM | Neurological disorders |

Comparative Reactivity Table

Key reactions and outcomes for structural analogs:

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated as a lead compound in the development of new pharmaceuticals. Its unique structure, characterized by a methoxypyridine moiety linked to an amino acid framework, allows for interactions with various biological targets. Research indicates that it may exhibit properties beneficial for treating conditions associated with metabolic pathways, particularly those involving mTOR (mechanistic target of rapamycin) signaling pathways, which are crucial in cancer and metabolic diseases .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Inhibition of mTORC1 : Research has demonstrated that derivatives of this compound can selectively inhibit mTORC1 over mTORC2, which is significant for developing targeted cancer therapies .

- Antimicrobial Properties : Compounds related to 6-methoxypyridine structures have shown antibacterial and antifungal activities, suggesting that 2-Amino-2-(6-methoxypyridin-3-yl)acetic acid may also possess similar properties .

Potential Therapeutic Uses

The therapeutic applications of this compound are broad:

- Cancer Treatment : Given its interaction with mTOR pathways, it may serve as a candidate for developing anticancer agents .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Applications : The compound's ability to modulate immune responses could lead to its use in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways The amino and methoxy groups play crucial roles in binding to target molecules, while the acetic acid moiety may participate in various biochemical reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-2-(3,4-Dichlorophenyl)Acetic Acid Hydrochloride

- Structure : Substituted phenyl group with 3,4-dichloro substituents.

- Molecular Formula: C₈H₈Cl₃NO₂.

- Molecular Weight : 256.51 g/mol .

- The hydrochloride salt improves solubility compared to the free acid form.

(S)-2-Amino-2-(2,4-Dichlorobenzyl)Pent-4-ynoic Acid

- Structure : Dichlorobenzyl side chain with an alkyne group.

- IC₅₀ against Collagenase : 1.48 mM .

- Binding Interactions :

- Hydrogen bond with Gln215 (2.202 Å).

- π–π interaction with Tyr201 (4.127 Å).

- Gibbs Free Energy : –6.4 kcal/mol .

- Key Differences : The extended alkyne chain and dichlorobenzyl group enhance steric bulk, likely contributing to higher collagenase inhibition compared to simpler aromatic analogs.

2-Amino-2-(3-Methylphenyl)Acetic Acid

2-[(6-Methoxypyridin-3-yl)Methoxy]Acetic Acid

- Structure : Methoxypyridine linked via an ether group to acetic acid.

- Molecular Formula: C₉H₁₁NO₄.

- Molecular Weight : 197.19 g/mol .

- Key Differences: The ether linkage alters the spatial arrangement compared to the direct amino substitution in the target compound, affecting hydrogen-bonding capacity and metabolic stability.

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Chlorine Substituents : Increase lipophilicity and steric hindrance, as seen in dichlorobenzyl derivatives with low IC₅₀ values .

- Aromatic vs.

Molecular Weight and Solubility

- The target compound’s inferred molecular weight (~181 g/mol) is lower than dichlorophenyl analogs (e.g., 256.51 g/mol ), suggesting better bioavailability.

Comparative Data Table

*Inferred data based on structural analogs.

Biological Activity

2-Amino-2-(6-methoxypyridin-3-yl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring, which is known to play a crucial role in its biological activity. The methoxy group at the 6-position enhances solubility and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Cytotoxicity :

- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, demonstrating varying degrees of cytotoxicity.

- The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (μM) HepG2 74.2 MDA-MB-231 27.1

-

Anti-inflammatory Activity :

- The compound has been evaluated for its ability to reduce prostaglandin E2 (PGE2) levels, an important mediator in inflammatory processes. Certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values ranging from 0.84 to 1.39 μM, indicating potential use in treating inflammatory diseases .

-

Antibacterial Properties :

- Preliminary studies have indicated that related compounds exhibit antibacterial activity against various pathogens, including Enterococcus faecalis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, suggesting comparable efficacy to standard antibiotics .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

- Cytotoxicity may be mediated through the induction of apoptosis in cancer cells, potentially involving mitochondrial pathways.

- Anti-inflammatory effects are likely due to the inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Cytotoxicity Study :

A study published in Toxicological Sciences examined the cytotoxic effects of various pyridine derivatives on cancer cell lines. The results indicated that modifications on the pyridine ring significantly impacted cytotoxicity levels . -

Inflammation Model :

In an animal model of inflammation, a derivative of this compound demonstrated significant reduction in inflammatory markers when administered prior to an inflammatory stimulus. -

Antibacterial Evaluation :

A comparative study highlighted the antibacterial properties of related compounds against resistant strains of bacteria, showcasing their potential as new therapeutic agents .

Q & A

Basic: What safety protocols are essential when handling 2-amino-2-(6-methoxypyridin-3-yl)acetic acid in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Classified under EU-GHS/CLP as acute toxicity (Category 4) via oral, dermal, and inhalation routes . Use fume hoods for airborne control and wear nitrile gloves (tested against permeation) and safety goggles to prevent skin/eye contact .

- First Aid: For accidental ingestion, administer water (if conscious) and seek immediate medical attention. For inhalation, move to fresh air and monitor respiratory distress .

- Storage: Store in airtight containers away from oxidizers and moisture to avoid decomposition .

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Route Selection: Start with pyridine-3-yl acetic acid derivatives and introduce methoxy groups via nucleophilic substitution. Use protecting groups (e.g., Boc for amines) to prevent side reactions .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

- Yield Improvement: Optimize reaction time and temperature (e.g., 24h at 60°C for methoxylation) and monitor via TLC .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Analysis: Use ¹H/¹³C NMR (DMSO-d₆) to confirm the methoxypyridinyl and α-amino acid moieties. Key peaks: δ 3.8 ppm (OCH₃), δ 4.1 ppm (Cα-H) .

- Mass Spectrometry: High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺: calculated for C₈H₁₁N₂O₃: 183.0764) .

- X-ray Crystallography: Co-crystallize with 2-aminopyrimidine derivatives to study hydrogen-bonding motifs (e.g., R₂²(8) ring patterns) .

Advanced: How to design assays for evaluating the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

- Target Selection: Focus on enzymes with pyridine-binding pockets (e.g., kinases or oxidoreductases). Use molecular docking (AutoDock Vina) to predict binding affinity .

- Kinetic Assays: Conduct competitive inhibition assays with varying substrate concentrations. Monitor activity via spectrophotometry (e.g., NADH depletion at 340 nm for dehydrogenases) .

- Data Validation: Compare IC₅₀ values across replicates and use Lineweaver-Burk plots to confirm inhibition type .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Case Study: If NMR shows unexpected splitting, consider dynamic effects (e.g., rotamerism in the α-amino acid group). Use variable-temperature NMR (-40°C to 25°C) to stabilize conformers .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃O-pyridine) to simplify overlapping signals .

- Cross-Validation: Combine 2D-COSY and HSQC to assign ambiguous peaks and cross-check with computational predictions (Gaussian DFT) .

Advanced: What strategies ensure compound stability during long-term storage or experimental conditions?

Methodological Answer:

- Degradation Analysis: Perform accelerated stability studies (40°C/75% RH for 4 weeks). Monitor via HPLC for degradation products (e.g., demethoxylation or oxidation) .

- Lyophilization: For aqueous solutions, lyophilize and store at -20°C under argon to prevent hydrolysis .

- Reactivity Screening: Test compatibility with common reagents (e.g., TFA, DCC) to avoid unexpected side reactions during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.